1-(2-fluoro-5-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(2-fluoro-5-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H12FN3O3 and its molecular weight is 265.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Imaging and Diagnostic Applications
1-(2-fluoro-5-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have been explored in various imaging and diagnostic studies, particularly focusing on receptor binding and tracer development in PET scans. These compounds have shown promise in quantifying receptor distribution and aiding in the diagnosis of diseases through imaging. For instance, compounds like [(18)F]p-MPPF have been used for 5-hydroxytryptamine(1A) (5-HT(1A)) receptor imaging, showcasing their potential in mapping receptor distribution and aiding in understanding neurological conditions (Passchier et al., 2000).
Metabolic and Pharmacokinetic Studies
The compound and its variants have been a subject of interest in understanding the metabolism and pharmacokinetics of various drugs. Studies have investigated how these compounds are metabolized and distributed in the body, which is crucial for drug development and therapeutic applications. For example, the effects of carbidopa on the kinetics of similar compounds have been studied to understand the metabolism and pharmacokinetics better, thus aiding in the development of drugs targeting specific neurological pathways (Hoffman et al., 1992).
Radiotracer Development for Inflammatory Diseases
Derivatives of this compound have been utilized in the development of radiotracers, such as 11C-CS1P1, targeting specific receptors like sphingosine-1-phosphate receptor (S1PR) 1. These radiotracers are used in PET scans to assess inflammation in diseases like multiple sclerosis, highlighting the compound's significance in developing diagnostic tools for inflammatory conditions (Brier et al., 2022).
Properties
IUPAC Name |
1-(2-fluoro-5-methylphenyl)-5-(methoxymethyl)triazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O3/c1-7-3-4-8(13)9(5-7)16-10(6-19-2)11(12(17)18)14-15-16/h3-5H,6H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBQGQPYXXLJKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N2C(=C(N=N2)C(=O)O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.